molecular formula C5H12ClN3O2S B2761800 Hexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyrazine 1,1-dioxide hydrochloride CAS No. 2137989-56-9

Hexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyrazine 1,1-dioxide hydrochloride

Cat. No.: B2761800
CAS No.: 2137989-56-9
M. Wt: 213.68
InChI Key: DTUZSWIKDMAOIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of Hexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyrazine 1,1-dioxide hydrochloride is C5H12ClN3O2S . The InChI code is 1S/C5H11N3O2S.ClH/c9-11(10)7-4-5-3-6-1-2-8(5)11;/h5-7H,1-4H2;1H .

Scientific Research Applications

Heterocyclic Chemistry and Synthesis

  • The compound has been used as a catalyst in the synthesis of various heterocyclic compounds like 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives. This demonstrates its utility in facilitating chemical reactions under aqueous conditions, which is advantageous for green chemistry practices (Khazaei et al., 2015).
  • It is also involved in the synthesis of complex molecules like selenadiazolo[3,4-b]quinoxaline and thiadiazolo[3,4-b]quinoxaline, highlighting its role in creating novel heterocyclic structures (Komin & Carmack, 1976).

Surfactant and Industrial Applications

  • Thiadiazole derivatives, synthesized using Hexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyrazine 1,1-dioxide hydrochloride, have shown potential as surfactants with applications in industries like dyes, drugs, and cosmetics. Their biodegradability and low toxicity make them environmentally friendly (Amine et al., 2012).

Bioactive Compound Synthesis

  • This compound is used in synthesizing bioactive heterocyclic analogs with potential pharmacological activities, such as beta-adrenergic blocking properties and vasodilating effects, which are crucial in cardiovascular drug development (Baldwin et al., 1980).

Agricultural Chemistry

  • In agriculture, derivatives of this compound have been evaluated as inhibitors of photosynthetic electron transport, suggesting their potential as herbicides (Vicentini et al., 2004).

Antimicrobial and Anti-inflammatory Applications

  • Novel thiadiazole derivatives, utilizing this compound, exhibit antimicrobial and anti-inflammatory properties, indicating their potential in medical applications (Kendre et al., 2015).

Synthesis of Aziridine Derivatives

  • It's instrumental in the synthesis of aziridine derivatives, which are key intermediates for various biologically active compounds (Aouf et al., 2008).

Properties

IUPAC Name

3,3a,4,5,6,7-hexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyrazine 1,1-dioxide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O2S.ClH/c9-11(10)7-4-5-3-6-1-2-8(5)11;/h5-7H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTUZSWIKDMAOIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(CN1)CNS2(=O)=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.